![molecular formula C10H11ClN2O3 B2453853 2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride CAS No. 2402829-09-6](/img/structure/B2453853.png)
2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride
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Overview
Description
2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride is a chemical compound with the CAS Number: 2402829-09-6 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A ligand-free method for Pd (OAc)2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero(aryl) bromides has also been developed .Molecular Structure Analysis
The molecular weight of this compound is 242.66 . The InChI code is 1S/C10H10N2O3.ClH/c1-15-6-7-9 (10 (13)14)12-5-3-2-4-8 (12)11-7;/h2-5H,6H2,1H3, (H,13,14);1H .Chemical Reactions Analysis
The reaction outcome of imidazo[1,2-a]pyridines is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
- Imidazo[1,2-a]pyridines serve as valuable heterocyclic scaffolds in organic synthesis and drug development. The direct functionalization of this scaffold is an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives .
Organic Synthesis and Pharmaceutical Chemistry
Optoelectronic Devices and Materials Science
Mechanism of Action
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). Therefore, they are being critically reviewed for their development based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
properties
IUPAC Name |
2-(methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3.ClH/c1-15-6-7-9(10(13)14)12-5-3-2-4-8(12)11-7;/h2-5H,6H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFULFQNVDDWCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N2C=CC=CC2=N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride |
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